molecular formula C17H18ClN3O2 B269045 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide

Cat. No. B269045
M. Wt: 331.8 g/mol
InChI Key: RTGUMUSLDGSHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively researched for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been used in numerous scientific studies to explore its potential therapeutic applications.

Mechanism of Action

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation. By inhibiting IKK activity, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 prevents the degradation of IκB proteins and thereby inhibits the translocation of NF-κB to the nucleus, where it can activate the transcription of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the production of reactive oxygen species (ROS) and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying NF-κB signaling. It has also been extensively studied and validated in numerous experimental systems, making it a reliable tool for studying inflammation and cancer. However, there are also limitations to its use, including potential off-target effects and toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082. One area of interest is the development of more potent and selective inhibitors of IKK activity, which could have improved therapeutic potential for the treatment of inflammation and cancer. Another area of interest is the exploration of the neuroprotective effects of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082, which could have implications for the treatment of neurodegenerative diseases. Finally, there is interest in exploring the potential of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB signaling in various physiological processes, including immune function and metabolism.

Synthesis Methods

The synthesis of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 involves a multi-step process that begins with the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinocarbonyl chloride. This intermediate is then reacted with 3-aminophenylbutyric acid to form the final product, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. By inhibiting NF-κB activity, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide 11-7082 has been shown to reduce inflammation and inhibit the growth and survival of cancer cells.

properties

Product Name

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)butanamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-4-16(22)19-14-5-3-6-15(11-14)21-17(23)20-13-9-7-12(18)8-10-13/h3,5-11H,2,4H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

RTGUMUSLDGSHEV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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